Home > Products > Screening Compounds P142735 > Pacritinib Citrate
Pacritinib Citrate - 1228923-42-9

Pacritinib Citrate

Catalog Number: EVT-12066576
CAS Number: 1228923-42-9
Molecular Formula: C34H40N4O10
Molecular Weight: 664.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pacritinib citrate is the citrate salt of pacritinib. It has a role as an antineoplastic agent and an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It contains a pacritinib(1+).
Pacritinib Citrate is the citrate salt form of pacritinib, an orally bioavailable inhibitor of Janus kinase 2 (JAK2), the JAK2 mutant JAK2V617F and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration of pacritinib citrate, pacritinib competes with JAK2 and the JAK2 mutant JAK2V617F for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-signal transducer and activator of transcription (STAT) signaling pathway, and the induction of apoptosis. In addition, pacritinib targets, binds to and inhibits the activity of FLT3. This inhibits FLT3-mediated signaling and the proliferation of FLT3-expressing cancer cells. JAK2, often upregulated or mutated in a variety of cancer cells, plays a key role in tumor cell proliferation and survival. The JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias. In addition, JAK2 and FLT3 play a key role in the regulation of the inflammatory response and dendritic cell (DC) proliferation, differentiation and function. Inhibition of JAK2- and FLT3-mediated signaling may suppress the generation and differentiation of DCs, and may regulate inflammatory and immune responses.
See also: Pacritinib (has active moiety).
Overview

Pacritinib Citrate is a small-molecule drug primarily utilized as a treatment for myelofibrosis, a rare bone marrow disorder characterized by the abnormal proliferation of blood cells. It functions as a selective inhibitor of Janus kinase 2, Fms-like tyrosine kinase 3, and interleukin 1 receptor-associated kinase 1, making it effective in managing conditions associated with myeloproliferative neoplasms. The compound is marketed under the brand name Vonjo and is notable for its ability to be administered orally in capsule form.

Source and Classification

Pacritinib Citrate is classified as an antineoplastic agent and falls under the category of protein kinase inhibitors. Its therapeutic applications are primarily focused on treating adult patients with intermediate or high-risk primary or secondary myelofibrosis, particularly those with significantly low platelet counts (below 50,000/μL) . The molecular formula for pacritinib citrate is C₃₄H₄₀N₄O₆, with a molecular weight of approximately 664.7 g/mol when in its citrate salt form .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pacritinib involves several key steps that include etherification reactions and cyclization processes. One notable method utilizes trans-1,4-dibromo-2-butene as an intermediate to facilitate the formation of the drug through a series of reactions that include:

  1. Etherification Reaction: This step involves reacting an intermediate with tetrahydropyrrole in the presence of an acid binding agent to yield Pacritinib.
  2. Cyclization Reaction: Conducted under mild conditions, this reaction does not require noble metal catalysts or nitrogen atmosphere, simplifying the process significantly .

The synthesis can be summarized as follows:

  • Starting Materials: 2,4-dichloropyrimidine and 3-hydroxymethyl-phenylboronic acid are reacted to form intermediates.
  • Final Product: The final compound is obtained through a series of reactions including Suzuki coupling and olefin metathesis .
Molecular Structure Analysis

Structure and Data

The molecular structure of Pacritinib features a complex arrangement that includes multiple cyclic components. The structural formula can be represented as:

Pacritinib= 2E 16E 11 2 pyrrolidin 1 yl ethoxy 14 19 dioxa 5 7 27 trizatetracyclo 19 3 1 1 2 6 1 8 12 heptacosa 1 25 2 4 6 8 10 12 26 16 21 23 decaene\text{Pacritinib}=\text{ 2E 16E 11 2 pyrrolidin 1 yl ethoxy 14 19 dioxa 5 7 27 trizatetracyclo 19 3 1 1 2 6 1 8 12 heptacosa 1 25 2 4 6 8 10 12 26 16 21 23 decaene}

Key data points include:

  • Molecular Weight: Approximately 472.6 g/mol (free base) and 664.7 g/mol (citrate salt).
  • Crystalline Form: Pacritinib citrate is isolated as a yellow crystalline powder that is not hygroscopic or light-sensitive .
Chemical Reactions Analysis

Reactions and Technical Details

Pacritinib undergoes various chemical reactions during its synthesis:

  • Etherification: This reaction forms the ether bond crucial for the drug's activity.
  • Cyclization: A critical step that leads to the formation of the cyclic structure necessary for its pharmacological properties.

The synthetic routes have been optimized for efficiency and cost-effectiveness while ensuring high purity levels of the final product .

Mechanism of Action

Process and Data

Pacritinib exerts its therapeutic effects primarily through inhibition of specific kinases:

  • Janus Kinase 2 (JAK2): Inhibition leads to reduced signaling pathways associated with cell proliferation in myelofibrosis.
  • Fms-like Tyrosine Kinase 3 (FLT3): Targeting this kinase helps in managing hematologic malignancies.

The mechanism involves competitive inhibition at the ATP-binding site of these kinases, thereby disrupting their activity and leading to decreased cell survival signals in malignant cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis to confirm identity and purity .

Applications

Scientific Uses

Pacritinib is primarily used in clinical settings for:

  • Treatment of Myelofibrosis: Specifically indicated for patients with low platelet counts who experience splenomegaly or other symptoms related to this condition.
  • Research Applications: Investigated for potential use in other hematologic disorders due to its kinase inhibition properties.

Clinical trials have demonstrated significant efficacy in reducing spleen volume and alleviating symptoms associated with myelofibrosis .

Properties

CAS Number

1228923-42-9

Product Name

Pacritinib Citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene

Molecular Formula

C34H40N4O10

Molecular Weight

664.7 g/mol

InChI

InChI=1S/C28H32N4O3.C6H8O7/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+;

InChI Key

BAHHBHSHSRTKNK-BJILWQEISA-N

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.